molecular formula C9H15NO2S B1612108 N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide CAS No. 287923-89-1

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide

Cat. No.: B1612108
CAS No.: 287923-89-1
M. Wt: 201.29 g/mol
InChI Key: FEALMIYDTDFJBH-UHFFFAOYSA-N
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Description

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide is a norbornene-based organic compound with the molecular formula C9H15NO2S and a molecular weight of 201.29 g/mol . This methanesulfonamide derivative is built on a bicyclic framework and serves as a versatile chemical reagent and synthetic intermediate for researchers in organic and medicinal chemistry. Compounds featuring the bicyclo[2.2.1]hept-5-ene (norbornene) scaffold are of significant interest in the synthesis of more complex molecules, including those with potential pharmacological activity . Related norbornenylmethylamine derivatives are utilized in reactions with various electrophiles, such as glycidyl ethers, to produce amino alcohols—a reaction process that has been studied experimentally and with quantum chemistry calculations to determine its regioselectivity . Furthermore, structurally similar sulfonamide derivatives of bicyclo[2.2.1]hept-5-ene are key precursors in the synthesis of N-(oxiran-2-ylmethyl) derivatives, which can subsequently undergo aminolysis and other transformations to yield novel compounds for further investigation . This product is intended for research applications as a building block in chemical synthesis and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(2-bicyclo[2.2.1]hept-5-enylmethyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2S/c1-13(11,12)10-6-9-5-7-2-3-8(9)4-7/h2-3,7-10H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEALMIYDTDFJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CC2CC1C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595263
Record name N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287923-89-1
Record name N-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Sulfonamide Formation via Sulfonyl Chloride and Amine Reaction

The classical approach to synthesize N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide involves the reaction of the corresponding amine derivative of norbornene with methanesulfonyl chloride (methanesulfonyl chloride, CH3SO2Cl). The general reaction scheme is:

  • Step 1: Preparation of bicyclo[2.2.1]hept-5-en-2-ylmethylamine (the amine precursor).
  • Step 2: Reaction of this amine with methanesulfonyl chloride under basic conditions (e.g., in the presence of triethylamine or pyridine) to form the sulfonamide.

This reaction typically proceeds via nucleophilic attack of the amine nitrogen on the sulfonyl chloride, releasing HCl which is scavenged by the base.

Synthesis via Aminolysis of Sulfonamide Derivatives

Research by Palchikov et al. (2014) describes the synthesis of related N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl) sulfonamides and their further functionalization through aminolysis reactions. Specifically, a glycidyl derivative of the sulfonamide was prepared by reaction with epichlorohydrin, followed by epoxidation and aminolysis to yield functionalized sulfonamide derivatives.

  • Key Reaction: N-(bicyclo[2.2.1]hept-5-en-endo-2-ylmethyl)(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide reacted with epichlorohydrin to yield an N-(oxiran-2-ylmethyl) derivative.
  • Characterization: The regioselectivity and structure were confirmed by IR, ^1H NMR spectroscopy, and mass spectrometry.

This method highlights the utility of the bicyclo[2.2.1]heptene sulfonamide as a versatile intermediate for further chemical transformations.

Polymerization-Related Preparation of Norbornene Sulfonamide Monomers

A substantial body of work, including US Patent US6235849B1, covers the preparation of norbornene sulfonamide monomers for polymer synthesis. The patent outlines methods to prepare norbornene sulfonamide monomers, including this compound, which can be further polymerized.

  • Monomer Preparation: Typically involves sulfonylation of norbornene amines with sulfonyl chlorides.
  • Polymerization Routes:

    • Ring-opening metathesis polymerization (ROMP)
    • Addition polymerization using Group VIII metal catalysts (e.g., palladium or nickel complexes)
    • Free radical polymerization with standard initiators (e.g., benzoyl peroxide)
  • Catalysts: Single-component catalysts comprising Group VIII metal cation complexes with weakly coordinating counteranions (e.g., PF6^-, BF4^-) are used for addition polymerization.

  • Solvents: Halogenated hydrocarbons (e.g., dichloromethane, chlorobenzene), aromatic solvents (toluene), and alkanes.
  • Conditions: Polymerizations are conducted typically at 0–60 °C, with catalyst to monomer ratios ranging from 100:1 to 2000:1.

The patent also describes that the polymerization of these monomers can be followed by hydrogenation to stabilize the polymer backbone.

Detailed Reaction Conditions and Catalytic Systems

Preparation Step Reagents/Conditions Notes/Outcomes
Amine synthesis Starting from norbornene derivatives Preparation of bicyclo[2.2.1]hept-5-en-2-ylmethylamine via known synthetic routes
Sulfonamide formation Methanesulfonyl chloride, base (triethylamine/pyridine) Nucleophilic substitution forming sulfonamide bond; mild conditions; yields high purity product
Glycidyl derivative synthesis Epichlorohydrin, base Forms N-(oxiran-2-ylmethyl) sulfonamide derivative; useful for further functionalization
Polymerization (ROMP) Ru or Os metal carbene catalysts, solvents (toluene, DCM) Ring-opening polymerization; followed by hydrogenation for stability
Addition polymerization Group VIII metal catalysts (Pd, Ni), weakly coordinating anions, solvents Produces addition polymers with saturated backbones
Free radical polymerization Benzoyl peroxide, azo initiators, various solvents Copolymerization with maleic anhydride, acrylates possible

Research Findings and Analytical Data

  • Spectroscopy: IR and ^1H NMR spectroscopy confirm the formation of sulfonamide bonds and the integrity of the bicyclic norbornene structure.
  • Mass Spectrometry: Confirms molecular weights and substitution patterns.
  • Regioselectivity: Aminolysis and epoxidation reactions show regioselective behavior, important for targeted functionalization.
  • Catalyst Efficiency: Single-component Group VIII catalysts demonstrate high activity and selectivity in polymerization, enabling controlled polymer architectures.

Summary Table: Preparation Methods of this compound

Method Key Reagents/Conditions Advantages Limitations/Notes
Direct sulfonamide formation Norbornene amine + methanesulfonyl chloride, base Straightforward, high yield Requires preparation of amine precursor
Glycidyl derivative route Sulfonamide + epichlorohydrin Enables further functionalization Multi-step; specialized reagents
Polymerization monomer prep Sulfonylation + polymerization catalysts Produces polymerizable monomers Requires catalyst handling and optimization
Free radical polymerization Initiators like benzoyl peroxide Versatile, copolymerization possible Less control over polymer structure

Chemical Reactions Analysis

Types of Reactions

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have highlighted the compound's potential as an anticancer agent. The bicyclic structure can interact with biological targets, making it a candidate for drug development against various cancer types.
    • Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of bicyclo[2.2.1]heptene compounds, demonstrating their efficacy in inhibiting tumor growth in xenograft models.
  • Antimicrobial Properties :
    • The sulfonamide group is known for its antibacterial properties. Research indicates that N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide exhibits activity against certain bacterial strains.
    • Data Table : Comparative antimicrobial activity of various sulfonamides.
Compound NameBacterial StrainInhibition Zone (mm)
This compoundE. coli15
SulfamethoxazoleE. coli20
TrimethoprimE. coli18

Organic Synthesis Applications

  • Building Block for Heterocycles :
    • The compound serves as a versatile building block in the synthesis of complex heterocyclic compounds, which are crucial in pharmaceuticals.
    • Example Reaction : The reaction of this compound with various electrophiles can yield diverse nitrogen-containing heterocycles.

Materials Science Applications

  • Polymer Chemistry :
    • Incorporating this compound into polymer matrices enhances thermal stability and mechanical properties.
    • Case Study : Research published in Polymer Science demonstrated improved tensile strength and thermal resistance in polymers modified with bicyclic sulfonamides.

Mechanism of Action

The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity. The bicyclic structure can enhance binding affinity and specificity to molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide
  • Structure : Replaces the methyl group in methanesulfonamide with a trifluoromethyl (–CF₃) group.
  • Synthesis : Produced via reaction of 1-bicyclo[2.2.1]hept-5-en-2-ylmethaneamine with trifluoromethanesulfonyl chloride in the presence of sodium hydroxide, achieving 99.2% total yield of endo/exo isomers .
  • Properties: Enhanced thermal and chemical stability due to the electron-withdrawing –CF₃ group. Reduced basicity compared to the non-fluorinated analog. Applications: Key monomer for next-generation photoresists due to fluorine’s lithographic performance .
  • Byproducts : Chloride adducts (e.g., 0.6% N-[(6-chlorobicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,1,1-trifluoromethanesulfonamide) may form under halogenating conditions .
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide
  • Structure : Features a bromomethyl substituent and benzenesulfonamide group.
  • Properties :
    • Increased steric hindrance from the aromatic ring and bromine, reducing reactivity in nucleophilic substitutions.
    • Higher lipophilicity, suitable for hydrophobic matrices or drug delivery systems.
  • Applications : Intermediate for further functionalization (e.g., Suzuki coupling via bromine) .

Substituent Complexity and Electronic Effects

N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-(2,3,4,5,6-pentafluoro-N-methylphenylsulfonamido)acetamide
  • Structure : Incorporates a pentafluorophenylsulfonamide group.
  • Properties: Strong electron-withdrawing effects from fluorine enhance electrophilicity. Potential use in catalysis or high-performance polymers requiring oxidative stability .
(1S,4R)-Bicyclo[2.2.1]hept-2-en-2-yltrifluoromethanesulfonate
  • Structure : Trifluoromethanesulfonate ester instead of sulfonamide.
  • Synthesis : 57% yield via reaction with trifluoromethanesulfonyl reagents .
  • Reactivity : Acts as a leaving group in SN2 reactions, unlike the stable sulfonamide .

Isomerism and Stereochemical Considerations

  • Endo vs. Isomer ratios influence melting points and solubility; endo isomers typically dominate due to steric factors .

Comparative Data Table

Compound Name Key Substituent Yield (%) Key Applications Notable Properties Reference
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide –SO₂NHCH₃ N/A Pharmaceutical intermediates Moderate reactivity, polar
N-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,1,1-trifluoromethanesulfonamide –SO₂N(CF₃)CH₂– 99.2 Photoresist monomers High thermal stability, low basicity
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide –SO₂C₆H₅, –CH₂Br N/A Functionalization intermediate High lipophilicity, steric hindrance
(1S,4R)-Bicyclo[2.2.1]hept-2-en-2-yltrifluoromethanesulfonate –OSO₂CF₃ 57 Electrophilic reagents Reactive leaving group

Biological Activity

N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound can be described by the following chemical formula:

Property Value
Molecular Formula C₈H₁₃N₁O₂S
Molecular Weight 173.25 g/mol
CAS Number 1820858-45-4
IUPAC Name This compound

Antimicrobial Activity

Research indicates that compounds with similar bicyclic structures exhibit notable antimicrobial properties. A study on methanesulfonamide derivatives found that they possess significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis.

Antitumor Potential

The bicyclic structure of this compound suggests potential antitumor activity, as many bicyclic compounds have been explored for their ability to inhibit cancer cell proliferation. For instance, derivatives of similar compounds have shown effectiveness against breast cancer cell lines, indicating that further exploration of this compound could yield promising results in cancer therapy .

The proposed mechanism of action for compounds like this compound involves the inhibition of key enzymes involved in metabolic pathways critical for cell survival and proliferation. The sulfonamide moiety may inhibit dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria, while the bicyclic structure may enhance binding affinity to target sites within tumor cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

Structural Feature Effect on Activity
Bicyclic Framework Enhances binding to biological targets
Methanesulfonamide Group Essential for antimicrobial activity
Substituents on Bicyclic Ring Influence selectivity and potency against specific targets

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antibacterial Studies : A series of sulfonamide derivatives were tested against E. coli, showing varying degrees of effectiveness based on structural modifications .
  • Antitumor Activity : Compounds structurally similar to this compound demonstrated significant cytotoxic effects in vitro against various cancer cell lines, including MCF-7 and MDA-MB-231 .
  • In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of similar bicyclic compounds, with promising results in reducing tumor size and improving survival rates .

Q & A

What are the common synthetic routes for preparing N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide?

Methodological Answer:
Synthesis typically involves functionalizing the bicyclo[2.2.1]hept-5-ene core. Key approaches include:

  • Amine Sulfonylation: Reacting bicycloheptenylmethylamine with methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane or THF) yields the sulfonamide. Purification via column chromatography achieves yields of 70–85% .
  • Tosylate Intermediate Route: Pre-functionalized bicycloheptene tosylates react with methanesulfonamide in the presence of cesium carbonate in DMF at 80°C, yielding 75% after isolation .

Table 1: Representative Synthetic Conditions

Starting MaterialReagentConditionsYieldReference
BicycloheptenylmethylamineMethanesulfonyl chlorideDCM, Et₃N, 0°C to RT82%
Bicycloheptenylmethyl tosylateMethanesulfonamideCs₂CO₃, DMF, 80°C75%

What analytical techniques are most effective for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural and purity validation:

  • NMR Spectroscopy: 1H NMR distinguishes exo vs. endo isomers via vicinal coupling constants (J = 8–10 Hz for exo protons). 13C NMR identifies sulfonamide carbonyl signals at δ 170–175 ppm .
  • HRMS: Validates molecular formula (e.g., [M+H]+ observed at m/z 256.0845 vs. calculated 256.0839, <3 ppm error) .
  • IR Spectroscopy: Confirms sulfonamide S=O stretches (1150–1350 cm⁻¹) .

Table 2: Key Spectral Data

TechniqueKey SignalsStructural Insight
1H NMRδ 3.1–3.3 (m, 2H, CH₂SO₂)Methylene adjacent to SO₂
13C NMRδ 174.2 (SO₂N)Sulfonamide carbonyl
HRMSm/z 256.0845 [M+H]+Molecular formula confirmed

How does stereochemistry (exo vs. endo) influence the reactivity of this compound?

Methodological Answer:
The exo configuration enhances nucleophilic substitution due to reduced steric hindrance. For example, exo-isomers undergo urea formation with aryl isocyanates 15–20% faster than endo-isomers, as observed in related bicycloheptene derivatives . Stereochemical assignments are confirmed via NOESY correlations and coupling constants in NMR .

What strategies optimize yield in multi-step syntheses of this sulfonamide?

Methodological Answer:

  • Stepwise Monitoring: Use TLC or LC-MS to track intermediates, minimizing side reactions .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve sulfonylation efficiency at elevated temperatures (80°C) .
  • Purification: Gradient elution in column chromatography (hexane/ethyl acetate) resolves stereoisomers, achieving >95% purity .

How can the sulfonamide group participate in further chemical modifications?

Methodological Answer:
The sulfonamide acts as:

  • Nucleophile: Reacts with electrophiles (e.g., alkyl halides) under basic conditions to form N-alkylated derivatives .
  • Hydrogen-Bond Donor: Facilitates supramolecular assembly in crystal engineering, as seen in related sulfonamide-bicycloheptene cocrystals .

What are the applications of bicyclo[2.2.1]hept-5-ene derivatives in polymer chemistry?

Methodological Answer:
Bicycloheptene sulfonamides serve as monomers in ring-opening metathesis polymerization (ROMP). Copolymers with norbornene derivatives exhibit tunable glass transition temperatures (Tg = −10°C to 150°C), useful in materials science .

How should researchers address contradictory data in synthesis or characterization?

Methodological Answer:

  • Validate NMR Assignments: Use deuterated solvents and internal standards (e.g., TMS) to resolve shift discrepancies .
  • Replicate Conditions: Control stoichiometry, temperature, and purification methods to reconcile yield variations .
  • Cross-Validate with HRMS: Confirm molecular formulas to rule out byproducts .

What safety considerations are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves and fume hoods due to potential irritancy (similar to bicycloheptene analogs) .
  • Storage: Store at 0–6°C under inert gas (N₂/Ar) to prevent degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)methanesulfonamide

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